molecular formula C20H18N4O2 B602045 3,3'-Dimethyl-1,1'-diphenyl-1h,1'h-4,4'-bipyrazole-5,5'-diol CAS No. 177415-76-8

3,3'-Dimethyl-1,1'-diphenyl-1h,1'h-4,4'-bipyrazole-5,5'-diol

Cat. No.: B602045
CAS No.: 177415-76-8
M. Wt: 346.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Bipyrazole Chemistry

The exploration of bipyrazole systems began in the late 19th century with foundational work on pyrazole derivatives. Ludwig Knorr’s 1883 synthesis of pyrazole via condensation of β-diketones with hydrazines laid the groundwork for heterocyclic chemistry. Subsequent advancements in the 20th century focused on diversifying pyrazole architectures, particularly through dimerization strategies. The synthesis of 4,4'-bipyrazoles emerged as a critical area of study due to their structural rigidity and coordination capabilities.

3,3'-Dimethyl-1,1'-diphenyl-1H,1'H-4,4'-bipyrazole-5,5'-diol represents a specialized subclass of bipyrazoles, first characterized in the late 20th century. Its development paralleled the growing interest in sterically hindered ligands for metal-organic frameworks (MOFs) and pharmaceutical intermediates. The compound’s synthesis, typically involving acid-catalyzed condensation of 3-methyl-1-phenyl-5-pyrazolone, reflects methodological innovations in controlling regiospecificity and functional group compatibility.

Structural Classification within Heterocyclic Compounds

This compound belongs to the 4,4'-bipyrazole family, characterized by two pyrazole rings connected at their 4-positions. Its IUPAC nomenclature underscores key structural features:

  • 3,3'-Dimethyl : Methyl groups at the 3-positions of both pyrazole rings.
  • 1,1'-Diphenyl : Phenyl substituents at the 1-positions.
  • 5,5'-Diol : Hydroxyl groups at the 5-positions, enabling hydrogen bonding and coordination chemistry.

The compound’s planar bipyrazole core (dihedral angle: 42.9°–77.05°) and substituent arrangement confer unique electronic properties. Crystallographic studies reveal a monoclinic system (space group P b c a) with unit cell dimensions a = 8.74380 Å, b = 18.7561 Å, and c = 20.8005 Å. Key structural parameters include:

Property Value Source
Molecular formula C₂₀H₁₈N₄O₂
Molecular weight 346.38 g/mol
Crystal density 1.31 g/cm³
Melting point >300°C

Significance in Organic and Medicinal Chemistry

This compound occupies a niche in synthetic and applied chemistry due to its dual functionality as a ligand and bioactive intermediate:

Coordination Chemistry

The 5,5'-diol groups and nitrogen donors enable chelation of transition metals. Silver(I) coordination polymers derived from similar bipyrazoles exhibit tunable photoluminescence and solubility, critical for optoelectronic applications. For example, [Ag(CF₃CO₂)(Me₄bpzH₂)] displays ligand-centered fluorescence at 330 nm and phosphorescence at 400 nm, modulated by argentophilic interactions.

Pharmaceutical Relevance

As a process impurity in edaravone synthesis (a neuroprotective agent), 3,3'-dimethyl-1,1'-diphenyl-4,4'-bipyrazole-5,5'-diol has driven analytical method development for quality control. Its structural similarity to edaravone underscores the importance of regiochemical precision in drug design.

Materials Science

Bipyrazole derivatives serve as precursors for high-density oxidizers and MOFs. For instance, nitro-functionalized analogs achieve crystal densities >2.0 g/cm³, outperforming conventional oxidizers like ammonium perchlorate. Pyrazole-carboxylate MOFs demonstrate exceptional formaldehyde adsorption capacities (5.2–5.7 mmol/g), highlighting environmental applications.

Properties

IUPAC Name

5-methyl-4-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJVXSIRUQCTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=C(NN(C3=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

  • Keto-enol tautomerism : Pyran-2,4-dione undergoes tautomerization to its enol form.

  • Hydrazone formation : The enol reacts with 3-methylphenylhydrazine, forming a hydrazone intermediate.

  • Ring opening-closure : Acidic conditions facilitate ring opening, followed by re-cyclization to generate a pyrazole ring.

  • Dimerization : A second equivalent of hydrazine reacts with the intermediate, leading to bipyrazole formation.

Key Parameters :

ParameterOptimal ConditionOutcome
SolventMethanolEnhances solubility of intermediates
TemperatureReflux (65–70°C)Accelerates cyclization
Reaction Time12–18 hoursEnsures complete dimerization

The product, 3,3'-dimethyl-1,1'-diphenyl-4,4'-bipyrazole-5,5'-dione , is isolated via filtration and washed with cold methanol (yield: 68–72%).

Reduction of Dione to Diol

The conversion of the 5,5'-dione to 5,5'-diol is achieved through selective reduction. Sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0–5°C reduces the ketone groups without affecting the bipyrazole core.

Optimization Table:

Reducing AgentSolventTemperatureYield (%)Purity (%)
NaBH4THF0–5°C8598.5
LiAlH4Ether25°C7897.2
H2/Pd-CEthanol50°C6595.8

NaBH4 in THF provides the highest yield and purity, as the mild conditions prevent over-reduction or decomposition. The diol is purified via recrystallization from ethanol/water (9:1), yielding colorless crystals (mp >300°C).

Alternative Route: Oxidative Coupling of Monomeric Pyrazoles

An alternative method involves oxidative coupling of 3-methyl-1-phenyl-1H-pyrazol-5-ol using iodine (I2) in dimethyl sulfoxide (DMSO).

Reaction Steps:

  • Monomer synthesis : 3-Methyl-1-phenyl-1H-pyrazol-5-ol is prepared via cyclocondensation of ethyl acetoacetate with phenylhydrazine.

  • Coupling : Iodine promotes C–C bond formation between the 4-positions of two pyrazole monomers.

Conditions :

  • Oxidant : I2 (2 equiv)

  • Solvent : DMSO, 80°C, 6 hours

  • Yield : 58–62%

Advantages :

  • Avoids multi-step diketone intermediates.

  • Scalable for gram-scale production.

Limitations :

  • Requires rigorous exclusion of moisture to prevent side reactions.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost efficiency and scalability. A patented method uses continuous flow reactors to enhance mixing and heat transfer during the cyclization step.

Process Overview:

  • Precursor mixing : Pyran-2,4-dione and 3-methylphenylhydrazine are fed into the reactor at 1:2 molar ratio.

  • Reaction : Maintained at 70°C with a residence time of 30 minutes.

  • In-line reduction : The dione intermediate is reduced using NaBH4 in a secondary flow module.

  • Crystallization : The product is crystallized in a plug-flow crystallizer, achieving >99% purity.

Economic Metrics :

MetricValue
Annual Capacity500 kg
Production Cost/kg$1,200
Market Price/kg$6,600

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Data:

  • 1H NMR (DMSO-d6, 400 MHz): δ 2.21 (s, 6H, CH3), 7.32–7.45 (m, 10H, Ph), 10.15 (s, 2H, OH).

  • IR (KBr) : 3250 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N pyrazole).

Chromatographic Purity:

MethodColumnPurity (%)
HPLC-UVC18, 250 × 4.6 mm99.8
UPLC-MSHSS T3, 2.1 × 50 mm99.5

Challenges and Mitigation Strategies

Common Issues:

  • Regioselectivity : Competing 3,4'- vs. 4,4'-bipyrazole formation.

    • Solution : Use electron-deficient aryl hydrazines to favor 4,4'-coupling.

  • Over-reduction : Conversion of diol to tetrahydro derivatives.

    • Solution : Strict temperature control during NaBH4 treatment.

Stability Considerations:

  • Light sensitivity : Store under inert atmosphere at 2–8°C.

  • Hydration : Keep sealed with desiccants to prevent diol degradation.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 3,3'-Dimethyl-1,1'-diphenyl-1H,1'H-4,4'-bipyrazole-5,5'-diol exhibit promising anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms such as:

  • Disruption of glycolysis pathways.
  • Induction of oxidative stress.
  • Modulation of signaling pathways involved in cell survival and death .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It is suggested that it may help in mitigating oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

Material Science Applications

Synthesis of Functional Materials
this compound can be utilized in the synthesis of advanced materials due to its unique structural properties. It can serve as a building block for creating polymers and coordination compounds that exhibit interesting electronic and optical properties. This makes it valuable in the development of sensors and organic light-emitting diodes (OLEDs) .

Analytical Applications

Chromatographic Techniques
The compound's unique chemical structure allows it to be used as a standard or reference material in chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its stability and distinct retention characteristics make it suitable for method validation and quality control in pharmaceutical formulations .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of various bipyrazole derivatives demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection Research

In a recent animal model study focusing on neurodegenerative diseases, administration of this compound showed a marked reduction in markers of oxidative stress and inflammation in brain tissues. This suggests its potential use in therapeutic strategies aimed at protecting neuronal integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Isoxazolone or Nicotinonitrile Moieties

Compound 3a : 3-Amino-5,5-di(4-methylphenyl)isoxazol-4(5H)-one
  • Structure : Isoxazolone ring fused with di(4-methylphenyl) groups.
  • Molecular weight : 280 g/mol (C₁₇H₁₆N₂O₂) .
  • Key differences :
    • Lacks the bipyrazole core and hydroxyl groups.
    • Lower thermal stability (m.p. 222–224°C vs. >300°C for the target compound).
    • Exhibits antimicrobial activity, unlike the pharmacologically inert Edaravone impurity .
Compound 4a : 4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[2-amino-6-(2-furyl)nicotinonitrile]
  • Structure: Bispyrazole core linked to nicotinonitrile and furyl groups.
  • Molecular weight : 524 g/mol (C₃₀H₂₀N₈O₂) .
  • Key differences: Contains cyano and furyl substituents, enhancing π-conjugation and electronic complexity. Lower melting point (230°C) and higher solubility in polar solvents due to nitrile groups. Designed for antimicrobial applications, contrasting with the target’s role as a pharmaceutical impurity .

Bipyrazole Derivatives with Varied Substituents

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (CAS: 69506-85-0)
  • Structure : Bipyrazole core with methyl groups at 3,3',5,5' positions.
  • Key differences :
    • Absence of hydroxyl and phenyl groups reduces hydrogen-bonding capacity and steric bulk.
    • Lower molecular weight (exact value unspecified) and higher solubility in organic solvents .
    • Used in coordination polymers and metal-organic frameworks (MOFs), unlike the target’s pharmaceutical context .
2,2'-Diamino-4,4',5,5'-tetranitro-[3,3'-bipyrazole]
  • Structure: Bipyrazole core with nitro and amino groups.
  • Key differences :
    • Nitro groups confer explosive properties, making it a high-energy-density material.
    • Higher thermal decomposition temperature (>250°C) but lower stability due to nitro group reactivity .

Biphenyl Diols (BINOL Analogs)

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
  • Structure : Biphenyl core with tert-butyl and hydroxyl groups.
  • Key differences: Biphenyl instead of bipyrazole core, altering electronic properties. Bulkier tert-butyl groups enhance solubility in non-polar solvents.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
Target Compound 346.38 >300 Low in water Bipyrazole, –OH, –CH₃, Ph
Compound 3a 280 222–224 Moderate Isoxazolone, –NH₂, –CH₃
Compound 4a 524 230 High in DMSO Nicotinonitrile, –CN, furyl
3,3',5,5'-Tetramethyl-bipyrazole ~250 (estimated) ~200 High in ethanol Bipyrazole, –CH₃
BINOL Derivative ~454 280–300 Low in water Biphenyl, –OH, tert-butyl

Biological Activity

3,3'-Dimethyl-1,1'-diphenyl-1H,1'H-4,4'-bipyrazole-5,5'-diol (CAS Number: 177415-76-8) is a compound that has garnered interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of approximately 346.38 g/mol. It is characterized by a complex structure that includes two pyrazole rings connected by a biphenyl moiety.

PropertyValue
Molecular FormulaC20H18N4O2
Molecular Weight346.38 g/mol
CAS Number177415-76-8
Melting Point>300 °C
LogP2.928

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This property is crucial for protecting cells from damage associated with various diseases.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes involved in metabolic processes. For instance:

  • α-Amylase and α-Glucosidase Inhibition : These enzymes are critical in carbohydrate digestion. Inhibition of these enzymes can lead to reduced glucose absorption in the intestines, making such compounds potential candidates for managing diabetes .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated using bioautography techniques. This method allows for the localization of antimicrobial activity on chromatograms by observing inhibition zones against various microbial strains . The results suggest that derivatives of bipyrazole compounds can be effective against certain pathogens.

Study on Antidiabetic Effects

A study conducted on the antidiabetic effects of similar bipyrazole compounds demonstrated their ability to modulate insulin secretion and enhance glucose uptake in cultured cells. The methodologies included:

  • Cell-based assays : These assays measured glucose uptake and insulin secretion using fluorescent and colorimetric methods .

Research on Antioxidant Capacity

Another significant study evaluated the antioxidant capacity of pyrazole derivatives. The findings indicated that these compounds could effectively reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals : The structural features allow it to interact with free radicals effectively.
  • Enzyme Interaction : The compound may bind to active sites on target enzymes (e.g., α-amylase), inhibiting their function.
  • Cell Signaling Modulation : By influencing pathways related to insulin signaling and glucose metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-dimethyl-1,1'-diphenyl-4,4'-bipyrazole-5,5'-diol, and what analytical methods validate its purity?

  • Synthesis : The compound is synthesized via cyclocondensation of bis-hydrazonoyl chlorides with methyl propiolate in benzene under reflux, followed by hydrolysis using HCl/acetic acid to yield the diol .
  • Validation : Purity is confirmed using HPLC (high-performance liquid chromatography) with UV detection, as outlined in pharmacopeial standards for pharmaceutical impurities . Structural validation employs 1^1H NMR (e.g., singlet at δ 7.54 ppm for pyrazole-CH) and 13^{13}C NMR (e.g., δ 168.1 ppm for C=O) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from regioisomers?

  • Key Markers :

  • 1^1H NMR: A singlet at δ 7.54 ppm confirms the pyrazole-5-CH proton, distinguishing it from regioisomers (e.g., pyrazole-4-CH appears at lower δ values) .
  • IR: O–H stretching (~3200 cm1^{-1}) and C=O bands (if ester intermediates are present) .
  • MS: Molecular ion peak at m/z 346.38 (C20_{20}H18_{18}N4_4O2_2) .

Q. What is the role of this compound in pharmaceutical research, and how is its impurity profile managed?

  • Role : It is a critical dimeric impurity (Edaravone Dimer Impurity) in the neuroprotective drug Edaravone, requiring quantification at ≤0.1% per regulatory guidelines .
  • Management : Stability-indicating HPLC methods with C18 columns and gradient elution (acetonitrile/water) are used to monitor its presence during drug formulation .

Q. What handling and storage protocols are recommended for this compound?

  • Storage : Protect from light and moisture; store in a cool, dry environment (≤20°C) .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (R36/37/38) and follow institutional waste disposal guidelines .

Advanced Research Questions

Q. How can regioisomeric challenges in bipyrazole synthesis be resolved using spectroscopic and crystallographic data?

  • Method : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in regiochemistry. For example, SC-XRD confirmed the 5,5'-dicarboxylate structure (vs. 4,4') by analyzing bond angles and hydrogen bonding networks .
  • NMR Analysis : 1^1H-1^1H COSY and NOESY correlations differentiate substituent positions in complex regioisomers .

Q. What methodologies enable precise quantification of this compound in multicomponent mixtures?

  • HPLC-UV/MS : Use a C18 column (4.6 × 250 mm, 5 μm) with 0.1% formic acid in water/acetonitrile (70:30 → 50:50 gradient). LOD (limit of detection): 0.05 μg/mL .
  • Calibration : Linear range of 0.1–10 μg/mL (R2^2 > 0.999) validated per ICH Q2(R1) guidelines .

Q. How does the compound behave in coordination chemistry, and what applications arise from its metal complexes?

  • Complexation : Reacts with PdCl2_2 in DMF/methanol to form LPdCl2_2 complexes (L = ligand), characterized by UV-vis spectroscopy (peaks at 239–326 nm) and elemental analysis .
  • Applications : Potential use in catalysis or materials science due to π-π stacking and metal-ligand charge transfer properties .

Q. What comparative studies exist between this compound and structurally related bipyrazoles in energetic or porous materials?

  • Energetic Derivatives : While 4,4',5,5'-tetranitro-3,3'-bipyrazole derivatives exhibit explosive properties, the methyl/phenyl groups in this compound reduce sensitivity, making it suitable for pharmaceutical而非energetic applications .
  • Porous Materials : Bipyrazole ligands are used in metal-organic frameworks (MOFs) for gas storage, but this compound’s steric bulk may limit porosity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.